molecular formula C15H24N4O B6447876 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine CAS No. 2549043-88-9

4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

Cat. No.: B6447876
CAS No.: 2549043-88-9
M. Wt: 276.38 g/mol
InChI Key: MUVXAHWMSQJSQQ-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amine group linked to a pyrrolidine ring, which is further substituted with an oxan-4-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and oxan-4-yl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Industrial synthesis often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4,6-dimethylpyrimidin-2-amine
  • N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
  • 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyridine

Uniqueness

The uniqueness of 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-9-12(2)17-15(16-11)18-13-3-6-19(10-13)14-4-7-20-8-5-14/h9,13-14H,3-8,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVXAHWMSQJSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCN(C2)C3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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